

Brominated Quinazolinones: A Comprehensive Technical Review of Their Synthesis and Biological Activities

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Compound of Interest

Compound Name: 6,8-dibromoquinazolin-4(3H)-one

Cat. No.: B102629

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For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. The strategic incorporation of bromine atoms into this heterocyclic system has emerged as a powerful approach to modulate and enhance its therapeutic potential. This in-depth technical guide provides a comprehensive review of the literature on brominated quinazolinone compounds, focusing on their synthesis, biological evaluation, and mechanisms of action.

Quantitative Biological Activity Data

The introduction of bromine moieties to the quinazolinone core has been shown to significantly influence its interaction with biological targets. The following tables summarize the quantitative data from various studies, offering a comparative overview of the anticancer, antimicrobial, and antiviral efficacy of these compounds.

Anticancer Activity

Brominated quinazolinones have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC_{50}), a measure of a compound's potency, is a key metric in these evaluations.

| Compound ID/Series | Substitution Pattern | Cancer Cell Line | IC ₅₀ (μM) | Reference |
|--------------------|---|------------------|-----------------------|-----------|
| Series 1 | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives | | | |
| 8a | Aliphatic linker at SH group | MCF-7 (Breast) | 15.85 ± 3.32 | [1] |
| SW480 (Colon) | | [1] | | |
| MRC-5 (Normal) | | [1] | | |
| 8e | Electron-donating group on phenyl ring (para-methyl) | MCF-7 (Breast) | 35.14 ± 6.87 | [1] |
| SW480 (Colon) | | [1] | | |
| 8d | Electron-donating group on phenyl ring (meta-methyl) | MCF-7 (Breast) | 41.25 ± 2.54 | [1] |
| Series 2 | 2-aryldibromoquinazolinone derivatives | | | |
| 1f | Not specified | MCF-7 (Breast) | 101.37 ± 12.20 | [2] |
| A549 (Lung) | | [2] | | |
| SKOV3 (Ovarian) | | [2] | | |
| 1g | Not specified | MCF-7 (Breast) | 101.37 ± 12.20 | [2] |
| A549 (Lung) | | [2] | | |

| | | | | |
|--|--|--------------------------|------------|-----|
| SKOV3 (Ovarian) | 125 ± 7.07 | [2] | | |
| Cinnamic acid- substituted anilinoquinazolin es | | | | |
| 31 | 3-bromo substitution on aniline ring | A431 | 0.33 | [3] |
| 32 | 3-chloro substitution on aniline ring | A431 | 0.49 | [3] |
| Highly Brominated Quinolines | | | | |
| 11 | 5,7-dibromo-3,6- dimethoxy-8- hydroxyquinoline | C6 (Rat glioblastoma) | 5.45 µg/mL | [4] |
| HeLa (Human cervical cancer) | 9.6 µg/mL | [4] | | |
| HT29 (Human adenocarcinoma) | 7.2 µg/mL | [4] | | |

Antimicrobial and Antifungal Activity

The antimicrobial potential of brominated quinazolinones has been evaluated against a variety of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is a standard measure of efficacy.

| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |
|------------------|----------------------|---------------------|---------------------|
| 107 | E. coli | 1.56 | [5] |
| S. typhimurium | 0.39 | [5] | |
| L. monocytogenes | 1.56 | [5] | |
| S. aureus | 1.56 | [5] | |
| P. aeruginosa | 0.78 | [5] | |
| B. cereus | 0.39 | [5] | |
| 108 | C. albicans | 1.56 | [5] |
| A. flavus | 0.78 | [5] | |

Antiviral Activity

Recent studies have highlighted the promising antiviral activity of brominated quinazolinones, particularly against Zika (ZIKV) and Dengue (DENV) viruses.

| Compound ID | Virus | Cell Line | EC ₅₀ (nM) | Reference |
|-------------|-------|-----------|-----------------------|---------------------|
| 22 | ZIKV | Vero | 900 | [6] |
| 27 | ZIKV | Vero | 180 | |
| 47 | ZIKV | Vero | 210 | |
| 27 | DENV | Huh-7 | 86 | |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols for the synthesis and biological evaluation of brominated quinazolinone compounds.

Synthesis of Brominated Quinazolinones

A common route for the synthesis of brominated quinazolinones involves the bromination of a suitable quinazolinone precursor.

Example: Synthesis of 2-Aryldibromoquinazolinone Derivatives[2]

- **Bromination of Anthranilamide:** Anthranilamide is treated with N-bromosuccinimide (NBS) to yield a dibrominated intermediate.
- **Ring Closure:** The resulting dibrominated anthranilamide is then reacted with various aromatic aldehydes in a cyclization reaction to form the final 2-aryldibromoquinazolinone derivatives. The choice of aldehyde allows for the introduction of different substituents on the aryl ring at the 2-position.

Selective Bromination using N-Bromosuccinimide (NBS)[7]

N-Bromosuccinimide (NBS) is a versatile reagent for selective bromination. Depending on the reaction conditions and the structure of the starting quinazolinone, bromination can occur at the aromatic ring, the N1=C2 double bond of the pyrimidine ring, or the methylene groups at the α -position (C-4). For instance, allylic bromination of 8-nitromackinazolinone with NBS in the presence of benzoyl peroxide (BZP) in anhydrous tetrachloromethane leads to the formation of (R, S)-4-bromo-8-nitromackinazolinones.[7]

Biological Assays

Anticancer Activity: MTT Assay[2]

The cytotoxic effects of the synthesized compounds are commonly assessed using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- **Cell Seeding:** Cancer cell lines (e.g., MCF-7, A549, SKOV3) are seeded in 96-well plates and incubated to allow for cell attachment.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

- **Solubilization and Absorbance Reading:** The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.
- **IC₅₀ Calculation:** The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.

Antimicrobial Activity: Paper Disc Diffusion Technique[8]

This method is widely used for screening the antimicrobial activity of new compounds.

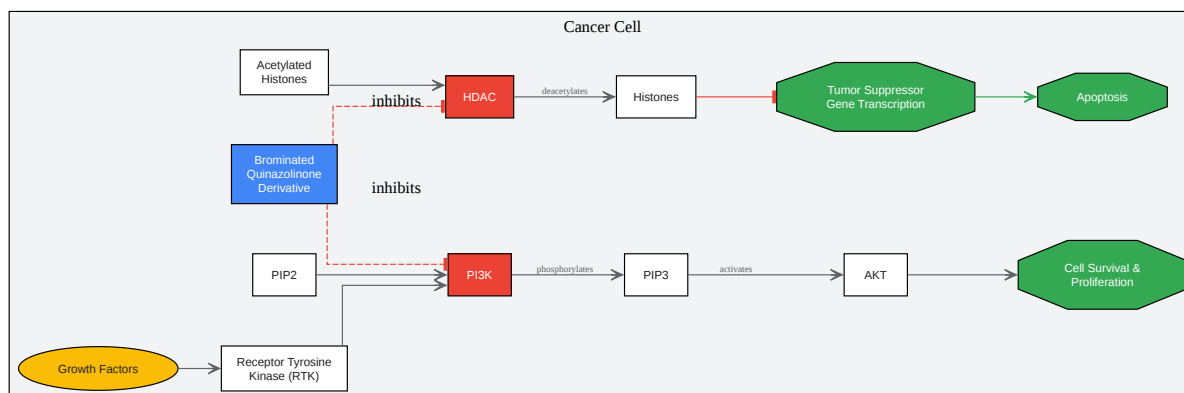
- **Preparation of Inoculum:** A standardized suspension of the test microorganism is prepared.
- **Agar Plate Inoculation:** The surface of an agar plate is uniformly inoculated with the microbial suspension.
- **Application of Discs:** Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
- **Incubation:** The plates are incubated under appropriate conditions for microbial growth.
- **Measurement of Inhibition Zone:** The diameter of the zone of inhibition around each disc is measured. A larger zone of inhibition indicates greater antimicrobial activity.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which brominated quinazolinones exert their biological effects is crucial for rational drug design. Several studies have begun to elucidate the signaling pathways targeted by these compounds.

Dual PI3K/HDAC Inhibition

Certain quinazolinone-based hydroxamic acids have been designed as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and Histone Deacetylase (HDAC), two key enzymes involved in cancer cell proliferation and survival.

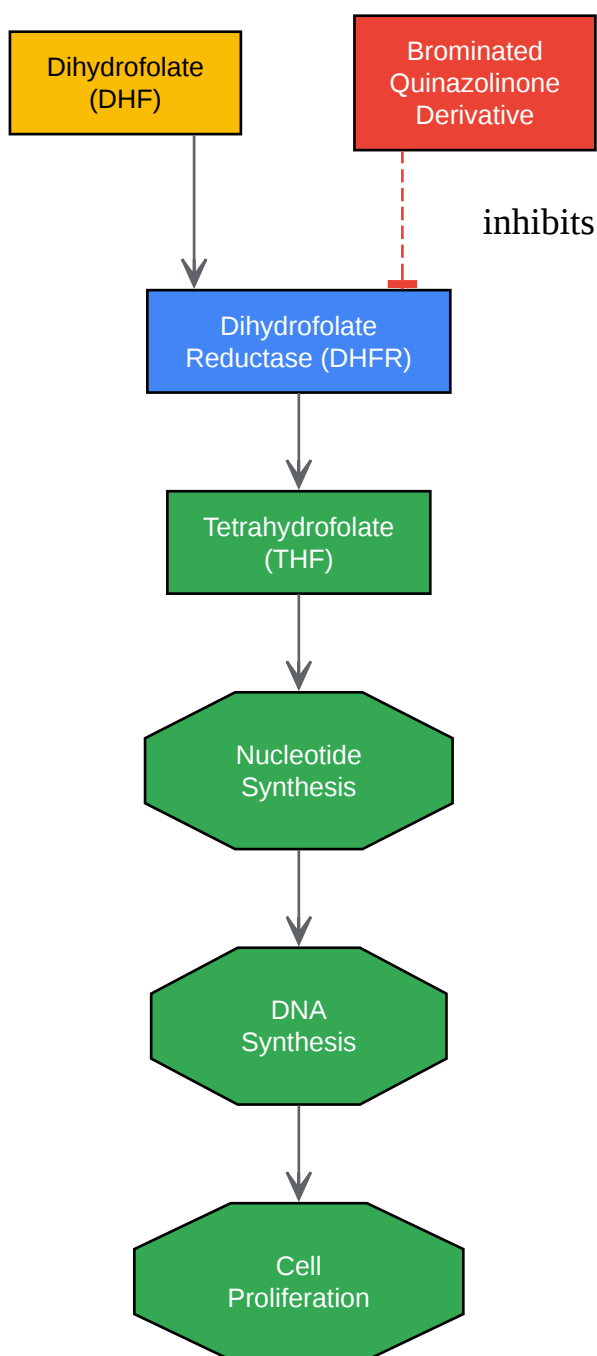


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Caption: Dual inhibition of PI3K and HDAC pathways by brominated quinazolinones.

Inhibition of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of nucleic acids and amino acids. Its inhibition leads to the disruption of DNA synthesis and cell death, making it an attractive target for anticancer drugs. Some quinazolinone derivatives have been identified as DHFR inhibitors.

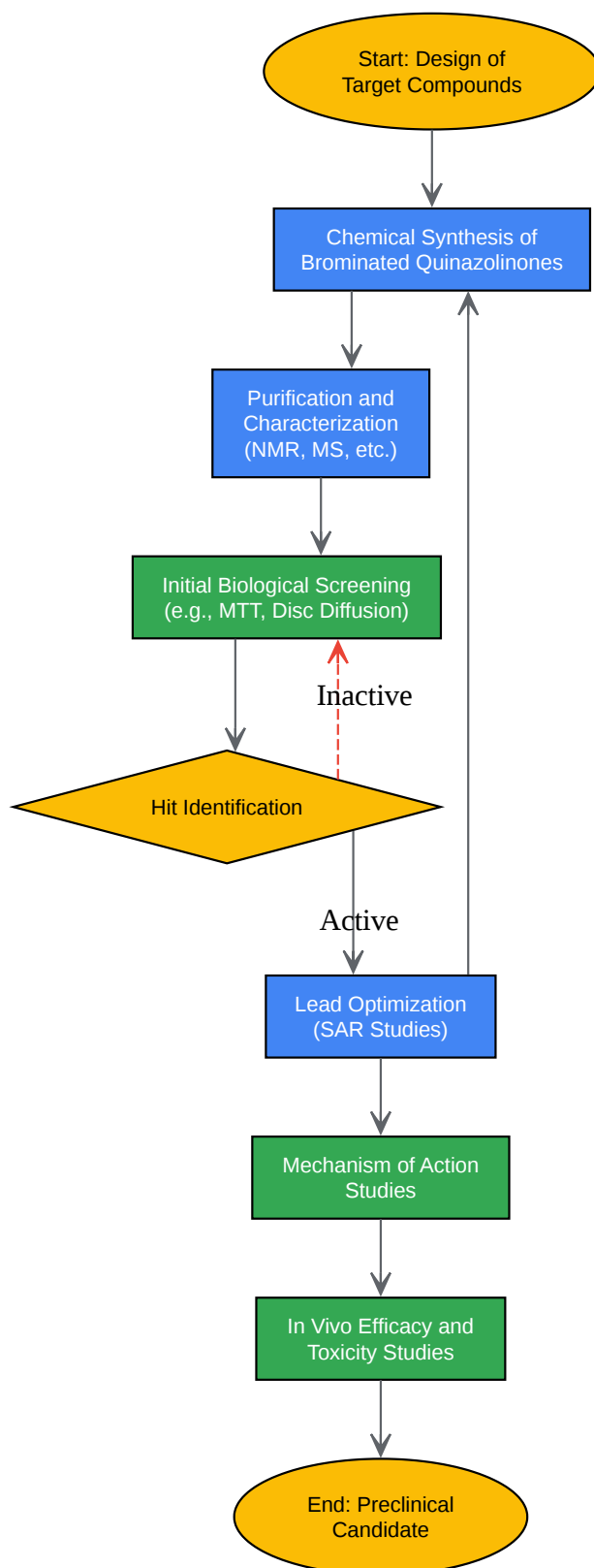


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Caption: Inhibition of DHFR by brominated quinazolinone derivatives.

General Experimental Workflow

The discovery and development of novel brominated quinazolinone compounds typically follow a structured workflow, from initial synthesis to biological evaluation.



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